molecular formula C22H14FN3O2S B11605916 (5E)-1-(3-fluorophenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-1-(3-fluorophenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11605916
M. Wt: 403.4 g/mol
InChI Key: QAOHBXLWEKEMDO-WOJGMQOQSA-N
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Description

The compound “(5E)-1-(3-FLUOROPHENYL)-5-{[1-(PROP-2-YN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. This compound features multiple functional groups, including a fluorophenyl group, an indole moiety, and a diazinane ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting with a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution or other coupling reactions.

    Construction of the Diazinane Ring: The diazinane ring can be formed through cyclization reactions involving appropriate precursors.

    Final Assembly: The final step involves coupling the indole and fluorophenyl intermediates with the diazinane ring under specific conditions, such as using a base or a catalyst.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.

    Purification Techniques: Employing chromatography, crystallization, or distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the diazinane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes or as a potential drug candidate.

    Medicine: As a lead compound for developing new therapeutics.

    Industry: As a precursor for materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example:

    Biological Activity: It might interact with specific proteins or enzymes, modulating their activity.

    Chemical Reactivity: It might act as a catalyst or reactant in chemical reactions, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

  • **(5E)-1-(3-CHLOROPHENYL)-5-{[1-(PROP-2-YN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
  • **(5E)-1-(3-BROMOPHENYL)-5-{[1-(PROP-2-YN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Uniqueness

The presence of the fluorophenyl group in the compound imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro- and bromo- analogs. This can result in different biological activities and chemical reactivities.

Properties

Molecular Formula

C22H14FN3O2S

Molecular Weight

403.4 g/mol

IUPAC Name

(5E)-1-(3-fluorophenyl)-5-[(1-prop-2-ynylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C22H14FN3O2S/c1-2-10-25-13-14(17-8-3-4-9-19(17)25)11-18-20(27)24-22(29)26(21(18)28)16-7-5-6-15(23)12-16/h1,3-9,11-13H,10H2,(H,24,27,29)/b18-11+

InChI Key

QAOHBXLWEKEMDO-WOJGMQOQSA-N

Isomeric SMILES

C#CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)F

Canonical SMILES

C#CCN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)F

Origin of Product

United States

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